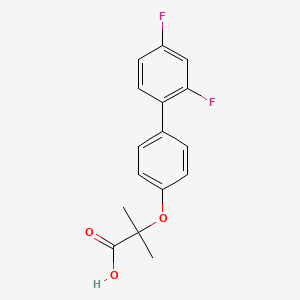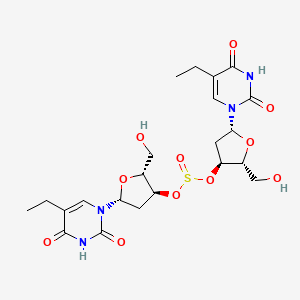
Uridine, 2'-deoxy-5-ethyl-, 3',3'''-sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is a derivative of uridine, which is a pyrimidine nucleoside. The modification at the 2’ position with a deoxy group and the addition of an ethyl group at the 5’ position, along with a sulfite group, make this compound unique and of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ position. The ethyl group is then introduced at the 5’ position through an alkylation reaction. Finally, the sulfite group is added using sulfite reagents under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfite group to sulfides.
Substitution: The ethyl group at the 5’ position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of uridine with modified functional groups. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a range of alkylated uridine derivatives.
科学的研究の応用
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The compound may interact with various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. The sulfite group can also participate in redox reactions, potentially influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A nucleoside with a similar structure but lacking the ethyl and sulfite groups.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
2’-Deoxy-5-vinyluridine: A derivative with a vinyl group at the 5’ position.
Uniqueness
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is unique due to the presence of both the ethyl and sulfite groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
86233-26-3 |
|---|---|
分子式 |
C22H30N4O11S |
分子量 |
558.6 g/mol |
IUPAC名 |
bis[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] sulfite |
InChI |
InChI=1S/C22H30N4O11S/c1-3-11-7-25(21(31)23-19(11)29)17-5-13(15(9-27)34-17)36-38(33)37-14-6-18(35-16(14)10-28)26-8-12(4-2)20(30)24-22(26)32/h7-8,13-18,27-28H,3-6,9-10H2,1-2H3,(H,23,29,31)(H,24,30,32)/t13-,14-,15+,16+,17+,18+/m0/s1 |
InChIキー |
NTTRWPQBJGSPIY-DWMDIXPDSA-N |
異性体SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)CC |
正規SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


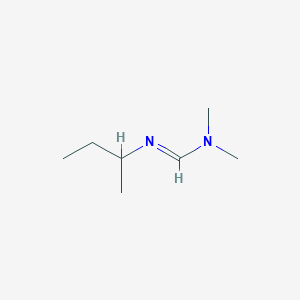

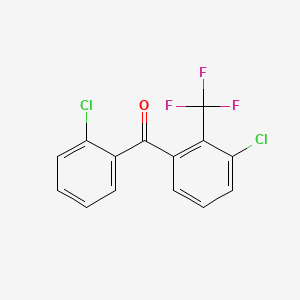
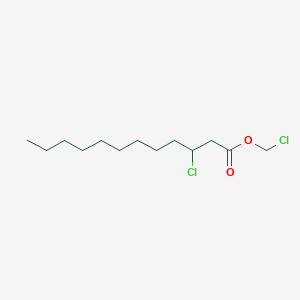
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
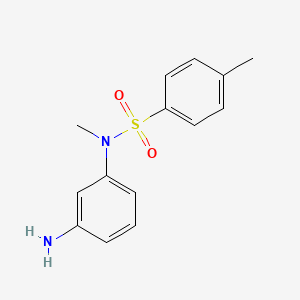

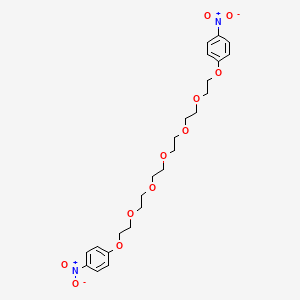
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
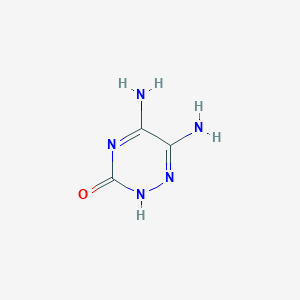
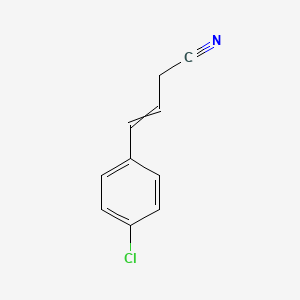
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
